molecular formula C8H6BrClN2 B1380810 4-Bromo-3-chloro-1-methyl-1H-indazole CAS No. 1337881-55-6

4-Bromo-3-chloro-1-methyl-1H-indazole

Cat. No. B1380810
CAS RN: 1337881-55-6
M. Wt: 245.5 g/mol
InChI Key: QGLLFLHUMXEPFK-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-1-methyl-1H-indazole is a chemical compound with the molecular formula C8H6BrClN2 . It is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of indazoles, including 4-Bromo-3-chloro-1-methyl-1H-indazole, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-chloro-1-methyl-1H-indazole is represented by the SMILES string Cc1n[nH]c2cccc(Br)c12 . The InChI code for this compound is 1S/C8H7BrN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11) .


Chemical Reactions Analysis

Indazoles, including 4-Bromo-3-chloro-1-methyl-1H-indazole, can undergo a variety of chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-3-chloro-1-methyl-1H-indazole is 231.48 . The predicted density is 1.89±0.1 g/cm3 .

Scientific Research Applications

Chemical Transformation and Synthesis

4-Bromo-3-chloro-1-methyl-1H-indazole and its derivatives are involved in various chemical transformations and syntheses. For instance, a study by Fujimura et al. (1984) demonstrates the transformation of a related compound into 1-(methylcarbamoyl)methyl-3-phenyl-1H-indazole, indicating the potential for producing diverse indazole derivatives through similar transformations (Fujimura et al., 1984). Furthermore, Welch et al. (1992) reported a novel synthesis method for 3-substituted 1H-indazole derivatives, which shows the versatility of indazole compounds in chemical synthesis (Welch et al., 1992).

Structural and Spectroscopic Studies

The structural and spectroscopic properties of indazole derivatives have been extensively studied. Anuradha et al. (2014) synthesized and characterized a 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, providing insights into the molecular structure and interactions of such compounds (Anuradha et al., 2014).

Synthesis of Isoxazoles

The synthesis of isoxazoles, a class of compounds with potential biological activity, has been achieved using indazole derivatives. Kaewsri et al. (2016) demonstrated the synthesis of 4-chloroisoxazoles from alkynyl-O-methyl oximes via chlorinative cyclization, highlighting the application of indazole compounds in producing isoxazoles (Kaewsri et al., 2016).

Anticancer Research

Indazole derivatives have shown potential in anticancer research. For example, Groessl et al. (2007) studied structure-activity relationships for NAMI-A-type complexes, including indazole derivatives, demonstrating their potential in anticancer chemotherapy (Groessl et al., 2007).

Safety and Hazards

4-Bromo-3-chloro-1-methyl-1H-indazole is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Given the wide variety of biological activities of indazole-containing compounds, it is suggested that the medicinal properties of indazoles, including 4-Bromo-3-chloro-1-methyl-1H-indazole, should be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

4-bromo-3-chloro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLLFLHUMXEPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281538
Record name 1H-Indazole, 4-bromo-3-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chloro-1-methyl-1H-indazole

CAS RN

1337881-55-6
Record name 1H-Indazole, 4-bromo-3-chloro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337881-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 4-bromo-3-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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